4-(Hydroxymethyl)-3,5-dimethylphenol

Catalog No.
S716417
CAS No.
28636-93-3
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Hydroxymethyl)-3,5-dimethylphenol

CAS Number

28636-93-3

Product Name

4-(Hydroxymethyl)-3,5-dimethylphenol

IUPAC Name

4-(hydroxymethyl)-3,5-dimethylphenol

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4,10-11H,5H2,1-2H3

InChI Key

NUFXUDNVOYVQGI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1CO)C)O

Canonical SMILES

CC1=CC(=CC(=C1CO)C)O

While several chemical suppliers offer the compound, no scientific publications directly referencing its use in research were found during a comprehensive search of scientific databases like PubMed and Google Scholar. This suggests that the compound might be a niche chemical with limited research applications or potentially a very recent discovery not yet widely explored in scientific studies.

Further Exploration

If you are interested in learning more about the potential research applications of 4-(Hydroxymethyl)-3,5-dimethylphenol, consider contacting the following:

  • Chemical suppliers: Some chemical suppliers like AOBChem () and SynQuest Labs () might have insights into the compound's use based on customer inquiries or internal research efforts.
  • Patent databases: Searching patent databases like Espacenet () or USPTO () might reveal patents mentioning the compound, potentially offering clues about its potential applications.

4-(Hydroxymethyl)-3,5-dimethylphenol is an organic compound with the molecular formula C₉H₁₂O₂. It is characterized by a hydroxymethyl group (-CH₂OH) attached to the aromatic ring of 3,5-dimethylphenol. This compound appears as a crystalline solid and is known for its applications in various chemical processes and industries. The presence of both hydroxymethyl and dimethyl groups contributes to its unique chemical properties and reactivity, making it valuable in synthetic organic chemistry and material science .

Due to the functional groups present:

  • Esterification: The hydroxymethyl group can react with carboxylic acids to form esters, which are important in the production of various polymers and resins.
  • Oxidation: Under oxidative conditions, the hydroxymethyl group can be converted to a carbonyl compound, expanding its utility in synthetic pathways.
  • Nucleophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further derivatization of the compound.

These reactions enable 4-(Hydroxymethyl)-3,5-dimethylphenol to serve as a versatile building block in organic synthesis .

Research indicates that 4-(Hydroxymethyl)-3,5-dimethylphenol exhibits biological activities that may include antioxidant properties. Compounds in this class have been studied for their potential effects on cellular mechanisms, including the inhibition of oxidative stress. Additionally, derivatives of phenolic compounds are often evaluated for their antimicrobial and anti-inflammatory activities, suggesting that 4-(Hydroxymethyl)-3,5-dimethylphenol may also possess similar bioactive properties .

The synthesis of 4-(Hydroxymethyl)-3,5-dimethylphenol can be achieved through various methods:

  • Direct Hydroxymethylation: This involves the reaction of 3,5-dimethylphenol with formaldehyde under acidic or basic conditions to introduce the hydroxymethyl group.
  • Reduction Reactions: Starting from corresponding ketones or aldehydes, reduction processes can yield the desired hydroxymethylated product.
  • Alkylation Reactions: Utilizing alkyl halides in the presence of a suitable base can facilitate the introduction of hydroxymethyl groups onto the aromatic ring.

These methods highlight the compound's accessibility for synthetic chemists aiming to incorporate it into larger molecular frameworks .

4-(Hydroxymethyl)-3,5-dimethylphenol finds applications across multiple fields:

  • Chemical Intermediate: It serves as a precursor for synthesizing antioxidants and other phenolic compounds used in plastics and coatings.
  • Pharmaceuticals: Its derivatives may be explored for therapeutic applications due to potential biological activities.
  • Material Science: Used in the formulation of resins and adhesives, contributing to enhanced material properties .

Studies focusing on the interactions of 4-(Hydroxymethyl)-3,5-dimethylphenol with biological systems have revealed insights into its potential efficacy as an antioxidant and antimicrobial agent. These studies often involve assessing its ability to scavenge free radicals or inhibit microbial growth. Furthermore, investigations into its reactivity with other chemical entities help elucidate its role in various synthetic pathways and biological mechanisms .

Several compounds share structural similarities with 4-(Hydroxymethyl)-3,5-dimethylphenol. Here are some notable examples:

Compound NameStructureUnique Features
3,5-Dimethylphenol3,5-DimethylphenolLacks hydroxymethyl group; widely used as an intermediate.
2-Hydroxymethyl-4-methylphenol2-Hydroxymethyl-4-methylphenolDifferent positioning of hydroxymethyl group; distinct reactivity profile.
2-Methoxy-4-methylphenol2-Methoxy-4-methylphenolContains methoxy instead of hydroxymethyl; used in fragrances.

The uniqueness of 4-(Hydroxymethyl)-3,5-dimethylphenol lies in its specific combination of functional groups that enhance its reactivity and potential applications compared to these similar compounds .

XLogP3

1.4

Wikipedia

4-(Hydroxymethyl)-3,5-dimethylphenol

Dates

Modify: 2023-08-15

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